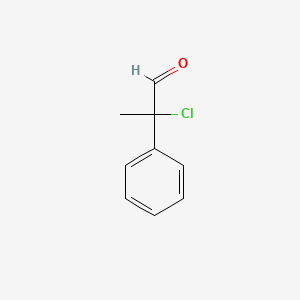

2-Chloro-2-phenylpropanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

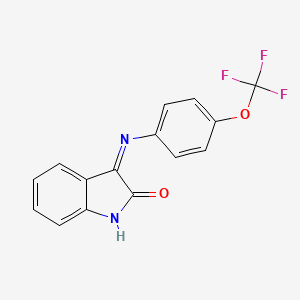

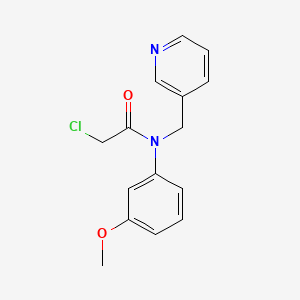

2-Chloro-2-phenylpropanal is a chemical compound with the molecular formula C9H9ClO and a molecular weight of 168.623 g/mol .

Synthesis Analysis

The synthesis of this compound has been investigated in various studies. One such study examined the organocatalytic enantioselective α-chlorination of 2-phenylpropanal . The study found that primary aminocatalysts can catalyze the formation of the α-chloro branched aldehydes in good yields, but only with moderate enantioselectivities .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly its organocatalytic enantioselective α-chlorination . The study found that the lack of control over the selectivity of formation of the (E)- and (Z)-enamine intermediate, and the clustering of reaction barriers of possible reaction pathways help to rationalize difficulties in producing high enantioselectivity .Scientific Research Applications

Chemical Reactions and Synthesis

2-Chloro-2-phenylpropanal is involved in various chemical reactions and synthetic processes. For instance, it participates in SRN1 reactions, where t-butyl chloride and similar compounds react with ions under irradiation, leading to reduction and substitution products (Santiago & Rossi, 1990). Another study explored the gas-phase elimination kinetics of chloro-substituted phenylethanes, including derivatives of this compound, using density functional theory methods (Maldonado et al., 2011).

Organocatalytic Applications

In organocatalysis, 2-phenylpropanal, a related compound, is used for enantioselective α-chlorination. This process is catalyzed by primary aminocatalysts and has been studied in-depth to understand the challenges in achieving high enantioselectivity (Mohr et al., 2021).

Photochemical Behavior and Cyclization

The photochemical behavior of halo-substituted 1,3-diarylpropan-1,3-diones, which include 2-chloro-substituted compounds, has been investigated. These studies reveal how the nature of the halogen atom and electron-donor groups on the phenyl ring influence cyclization to flavones (Košmrlj & Šket, 2007).

Asymmetric Reactions and Chiral Precursors

This compound and its derivatives serve as important chiral precursors. For example, (S)-3-Chloro-1-phenylpropanol, derived from asymmetric reduction of 3-chloropropiophenone, is a key precursor for antidepressants like tomoxetine (Yang et al., 2009).

Kinetic Studies and Molecular Elimination

Kinetic studies involving chloro-substituted phenylpropanes offer insights into molecular elimination processes. Research in this area helps understand the mechanisms and pathways of such reactions, which are critical for synthetic chemistry applications (Chuchani & Dominguez, 1994).

Mechanism of Action

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s plausible that 2-Chloro-2-phenylpropanal may affect similar or related pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.

properties

IUPAC Name |

2-chloro-2-phenylpropanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXSRVZDSMGGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2973158.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)

![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)

![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2973178.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)